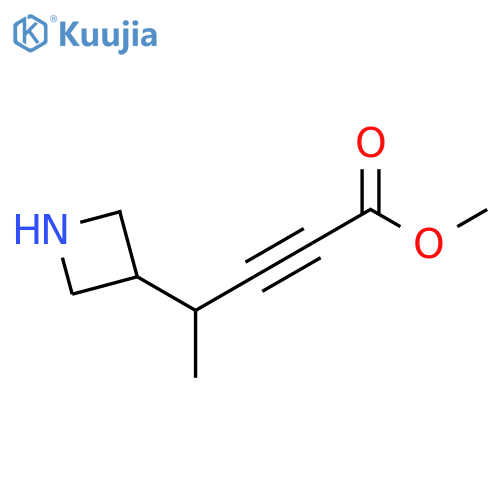

Cas no 2138103-17-8 (2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester)

2138103-17-8 structure

商品名:2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester

CAS番号:2138103-17-8

MF:C9H13NO2

メガワット:167.205022573471

CID:5299705

2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester

-

- インチ: 1S/C9H13NO2/c1-7(8-5-10-6-8)3-4-9(11)12-2/h7-8,10H,5-6H2,1-2H3

- InChIKey: XJKIGUXVOAQYMT-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C#CC(C1CNC1)C

2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787381-1.0g |

methyl 4-(azetidin-3-yl)pent-2-ynoate |

2138103-17-8 | 95.0% | 1.0g |

$0.0 | 2025-02-22 |

2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

2138103-17-8 (2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 57707-64-9(2-azidoacetonitrile)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量